1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene
Description
1,2,3,4,5,6-Hexakis(4-ethynylphenyl)benzene is a highly symmetric aromatic compound featuring a central benzene core substituted with six 4-ethynylphenyl groups. Each substituent consists of a phenyl ring connected to the central benzene via an ethynyl (–C≡C–) linker. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science, such as covalent organic frameworks (COFs) and optoelectronic devices. The ethynyl groups enable π-conjugation extension and participation in cross-coupling reactions, which are critical for synthesizing advanced polymeric networks .
Properties
Molecular Formula |
C54H30 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene |
InChI |
InChI=1S/C54H30/c1-7-37-13-25-43(26-14-37)49-50(44-27-15-38(8-2)16-28-44)52(46-31-19-40(10-4)20-32-46)54(48-35-23-42(12-6)24-36-48)53(47-33-21-41(11-5)22-34-47)51(49)45-29-17-39(9-3)18-30-45/h1-6,13-36H |
InChI Key |
RIQNCWADMZKTFM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C)C5=CC=C(C=C5)C#C)C6=CC=C(C=C6)C#C)C7=CC=C(C=C7)C#C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene typically involves a series of phenylation and ethynylation reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach ethynyl groups to a benzene ring . The reaction conditions often involve the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere to prevent oxidation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl groups to alkenes or alkanes, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like hydrogen gas or lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including as inhibitors or activators of specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexakis(4-ethynylphenyl)benzene depends on its specific application. In organic synthesis, it acts as a versatile building block due to its multiple reactive sites. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved can vary widely depending on the specific derivative and its target.
Comparison with Similar Compounds
Hexakis(4-bromophenyl)benzene
Structure : Replaces ethynyl groups with bromine atoms at the para positions of peripheral phenyl rings.
Molecular Formula : C₄₂H₂₄Br₆; Molecular Weight : 1008.07 .
Key Differences :
- Reactivity : Bromine substituents facilitate Suzuki-Miyaura cross-coupling reactions, whereas ethynyl groups enable alkyne-based polymerization (e.g., Glaser coupling) .
- Applications : Primarily used as a precursor for synthesizing functionalized aromatics or metal-organic frameworks (MOFs) .
- Solubility: Limited solubility in polar solvents due to bromine’s hydrophobicity; requires DMSO or DMF for dissolution .
| Property | Hexakis(4-ethynylphenyl)benzene | Hexakis(4-bromophenyl)benzene |
|---|---|---|
| Molecular Weight | ~828.9 (estimated) | 1008.07 |
| Functional Group | Ethynyl (–C≡C–) | Bromine |
| Key Reactivity | Cross-coupling, polymerization | Suzuki-Miyaura coupling |
| Applications | COFs, optoelectronics | MOF precursors, intermediates |
Hexakis[(4-pentylphenyl)ethynyl]benzene
Structure : Features 4-pentylphenyl-ethynyl substituents.
Molecular Formula : C₈₄H₉₀; Molecular Weight : 1099.61 .
Key Differences :
- Solubility : Enhanced solubility in organic solvents (e.g., THF, chloroform) due to lipophilic pentyl chains .
- Self-Assembly : Alkyl chains promote liquid crystalline behavior, unlike the rigid ethynylphenyl derivative .
- Electronic Properties : Pentyl groups reduce π-conjugation efficiency compared to unsubstituted ethynylphenyl analogs.
Hexakis(4-([2,2':6',2''-terpyridin]-4'-yl)phenyl)thio)benzene
Structure : Terpyridine-thio substituents instead of ethynylphenyl groups.
Key Differences :
Hexakis{4-[(4′-hydroxybiphenyl-4-yl)ethynyl]phenyl}benzene
Structure : Ethynyl-linked biphenyl groups with terminal hydroxyls.
Key Differences :
Biological Activity
1,2,3,4,5,6-Hexakis(4-ethynylphenyl)benzene is a complex organic compound characterized by its unique dendritic structure. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in cancer treatment and material sciences. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound consists of a central benzene ring with six ethynylphenyl substituents. This structure contributes to its rigidity and potential for π-π stacking interactions.
| Property | Value |
|---|---|
| Molecular Formula | C42H30 |
| Molecular Weight | 510.68 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for its potential anti-cancer properties through mechanisms such as:
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis.
- Modulation of Signaling Pathways : It may alter key signaling pathways involved in cell growth and survival.
Anti-Cancer Activity
A significant study investigated the effects of this compound on breast cancer cell lines. The results showed:
- Cell Viability Reduction : A dose-dependent reduction in cell viability was observed.
- Apoptotic Induction : The compound induced apoptosis as evidenced by increased caspase activity.
Table 1: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 70 |
| HeLa (Cervical Cancer) | 20 | 65 |
| A549 (Lung Cancer) | 18 | 60 |
Antimicrobial Properties
Another study explored the antimicrobial properties of the compound against various pathogens. The results indicated:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 25 µg/mL depending on the bacterial strain.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
